molecular formula C15H20ClNO3S B12684090 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, butyl ester CAS No. 135813-29-5

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, butyl ester

Cat. No.: B12684090
CAS No.: 135813-29-5
M. Wt: 329.8 g/mol
InChI Key: HXSNGWFHHFWXLH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, butyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with chlorine, a thioxomethyl group, and a butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, butyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes:

    Thioxomethylation: The addition of a thioxomethyl group to the compound.

    Esterification: The final step involves the esterification of the compound with butanol to form the butyl ester.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, butyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use in drug development or as a pharmaceutical intermediate.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, butyl ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 1-methylethyl ester

Uniqueness

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, butyl ester is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

135813-29-5

Molecular Formula

C15H20ClNO3S

Molecular Weight

329.8 g/mol

IUPAC Name

butyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C15H20ClNO3S/c1-4-5-8-19-14(18)12-9-11(6-7-13(12)16)17-15(21)20-10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21)

InChI Key

HXSNGWFHHFWXLH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

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